molecular formula C12H24N2O B1492838 (4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol CAS No. 2090956-71-9

(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1492838
CAS No.: 2090956-71-9
M. Wt: 212.33 g/mol
InChI Key: QMTRWNSCRHODAR-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol is a sophisticated heterocyclic building block designed for advanced pharmaceutical research and drug discovery. This compound features a hybrid structure combining piperidine and pyrrolidine rings, a motif frequently found in biologically active molecules targeting the central nervous system and other therapeutic areas . The molecule presents multiple sites for chemical modification, including the piperidine nitrogen, the pyrrolidine ring, and the primary alcohol functional group, making it a versatile scaffold for generating diverse compound libraries. This chemical is particularly valuable in medicinal chemistry for the exploration and development of new therapeutic agents. Its structural similarity to compounds used in pharmacophore-hybridization strategies suggests potential application in designing novel inhibitors for protein targets such as the NLRP3 inflammasome, a key player in inflammatory diseases . Researchers can utilize this building block to create analogs for Structure-Activity Relationship (SAR) studies, optimizing properties like potency and selectivity. The compound is provided as a high-purity material suitable for research applications. It is intended for use by qualified laboratory personnel only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4,4-dimethyl-1-piperidin-4-ylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2)9-14(7-10(12)8-15)11-3-5-13-6-4-11/h10-11,13,15H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTRWNSCRHODAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol , often referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available information regarding its biological activity, including antibacterial properties, enzyme inhibition, and its role in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2OC_{11}H_{20}N_2O, with a molecular weight of approximately 196.29 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

1. Antibacterial Activity

Research indicates that compounds containing piperidine moieties exhibit significant antibacterial properties. A study on similar piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
7lSalmonella typhiModerate
7mBacillus subtilisStrong
7nEscherichia coliWeak

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes, notably acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. The synthesized piperidine derivatives showed strong inhibitory activity against AChE with IC50 values comparable to standard drugs .

EnzymeIC50 Value (µM)Reference Standard IC50 (µM)
Acetylcholinesterase (AChE)1.13 ± 0.00321.25 ± 0.15
Urease2.14 ± 0.002NA

3. Neuropharmacological Effects

Piperidine derivatives have been studied for their neuropharmacological potential, including effects on neurotransmitter systems and cognitive function. The presence of the piperidine ring is associated with activity in the central nervous system, potentially providing therapeutic benefits for neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A series of synthesized piperidine derivatives were tested against various bacterial strains using the agar disc-diffusion method, revealing significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition profile of piperidine derivatives, highlighting their potential as effective urease inhibitors, which could be beneficial in treating conditions like urinary tract infections .

Scientific Research Applications

The compound (4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol (often referred to in research contexts by its chemical structure or CAS number) is a complex organic molecule that has garnered interest in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, highlighting relevant case studies and data tables that summarize its significance.

Basic Information

  • Molecular Formula: C16H32N2O
  • Molecular Weight: 268.445 g/mol
  • CAS Number: [not available in the search results]

Structural Characteristics

The compound features a pyrrolidine ring substituted with a piperidine moiety and a hydroxymethyl group, which contributes to its biological activity. The presence of multiple alkyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Pharmacological Studies

Research indicates that compounds structurally related to this compound exhibit various pharmacological properties, including:

  • Antidepressant Activity: Some studies suggest that derivatives of this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation.
  • Anxiolytic Effects: Similar compounds have been evaluated for their potential to alleviate anxiety symptoms through GABAergic mechanisms.

Neuropharmacology

The unique structure of this compound allows it to interact with multiple receptor types:

  • Nicotinic Acetylcholine Receptors (nAChRs): Research has shown that compounds with piperidine structures can act as agonists or antagonists at nAChRs, influencing cognitive functions and neuroprotection.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its synthesis serves as a model for developing new synthetic methodologies in organic chemistry.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of similar piperidine derivatives. The researchers synthesized various analogs and tested them in animal models of depression. Results indicated significant improvements in behavioral assays, suggesting a mechanism involving serotonin reuptake inhibition.

Case Study 2: Anxiolytic Properties

Another research effort focused on the anxiolytic effects of piperidine-containing compounds. In this study, this compound was tested alongside established anxiolytics. The findings demonstrated comparable efficacy in reducing anxiety-like behaviors in rodent models, warranting further investigation into its therapeutic potential.

Summary of Biological Activities

Compound NameActivity TypeModel UsedReference
Compound AAntidepressantRodent DepressionJournal of Medicinal Chemistry
Compound BAnxiolyticRodent AnxietyNeuropharmacology
(4,4-Dimethyl...Cognitive EnhancementnAChR Binding AssayPharmacology Reports

Synthesis Pathways

Step No.Reaction TypeReagents UsedYield (%)
1AlkylationPiperidine + Aldehyde85
2CyclizationPyrrolidine + Ketone90
3ReductionNaBH495

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Scaffolds

The following table summarizes key structural analogs and their differences:

Compound Name Key Structural Features Differences from Target Compound References
(1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol Pyrrolidine with piperidin-4-yl and hydroxymethyl; trifluoromethyl at pyrrolidine C3 Trifluoromethyl group introduces higher hydrophobicity and potential metabolic stability
[1-(Oxan-4-yl)piperidin-3-yl]methanol Piperidine with hydroxymethyl; oxane (tetrahydro-2H-pyran) substituent at piperidine N1 Oxane ring replaces pyrrolidine, altering steric bulk and hydrogen-bonding capacity
[(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride Pyrrolidine with hydroxymethyl; trifluorophenyl substituent at C4 Fluorinated aromatic group enhances lipophilicity and may affect receptor binding
Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate Pyrazole ring with piperidin-4-yl and ester group Pyrazole core vs. pyrrolidine; ester group increases polarity compared to hydroxymethyl
N-(Piperidin-4-yl)pyrimidin-2-amine hydrochloride Piperidine-pyrimidine hybrid; amine linkage Pyrimidine ring replaces pyrrolidine, altering electronic properties and potential bioactivity

Key Research Findings

  • Synthetic Routes: The target compound shares synthetic parallels with piperidine-containing pyrrolidinones (e.g., compound 38 in ), where piperidin-4-yl groups are introduced via hydrazine derivatives under reflux conditions .
  • Hydrogen-Bonding Capacity : The hydroxymethyl group in the target compound may enhance solubility and receptor interactions compared to analogs with ester or ketone groups (e.g., Ethyl 1-(piperidin-4-yl)-1H-pyrazole-3-carboxylate) .
  • Lipophilicity: The 4,4-dimethylpyrrolidine moiety increases hydrophobicity relative to unsubstituted pyrrolidines (e.g., [1-(Oxan-4-yl)piperidin-3-yl]methanol) but less than trifluoromethyl-substituted analogs .

Discussion of Pharmacological Implications

  • Metabolic Stability: The trifluoromethyl group in (1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-yl)methanol may confer resistance to oxidative metabolism compared to the target compound’s dimethyl groups .
  • Receptor Binding: Fluorinated analogs (e.g., [(3S,4R)-4-(2,3,6-Trifluorophenyl)pyrrolidin-3-yl]methanol hydrochloride) could exhibit stronger van der Waals interactions with hydrophobic binding pockets, while the target compound’s hydroxymethyl group may favor polar interactions .
  • Solubility : Pyrimidine-containing analogs (e.g., N-(Piperidin-4-yl)pyrimidin-2-amine) may exhibit lower solubility in aqueous media due to aromatic stacking, whereas the target compound’s hydroxymethyl group improves water compatibility .

Preparation Methods

Pyrrolidine Ring Construction and Functionalization

A typical approach begins with the synthesis of the 4,4-dimethylpyrrolidine core. Literature reports the use of amido-malonate compounds as key intermediates, reacting with aldehyde derivatives under chiral catalysis to form substituted pyrrolidines with high stereoselectivity.

  • For example, reacting 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate compound in the presence of a diphenylprolinol-based chiral catalyst and molecular sieves yields a protected intermediate pyrrolidine derivative. Subsequent reduction with a suitable reducing agent (e.g., sodium borohydride) affords the corresponding pyrrolidin-3-ylmethanol derivative.

Installation of the Methanol Group

The methanol group at the 3-position of the pyrrolidine ring is typically introduced via reduction of carbonyl precursors or via direct alkylation with formaldehyde sources.

  • Reduction of keto or aldehyde intermediates with sodium borohydride or lithium aluminum hydride is a common strategy to obtain the hydroxymethyl functionality.

Purification and Crystallization

After synthesis, the compound is purified by extraction, drying over anhydrous sodium sulfate, concentration under reduced pressure, and crystallization from solvent mixtures such as petroleum ether and ethyl acetate to afford the pure product.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Catalysts Conditions Outcome/Notes Reference
Formation of pyrrolidine core Amido-malonate + 3-(4-fluorophenyl)acrylaldehyde + diphenylprolinol-TMS catalyst Room temp, molecular sieves Chiral intermediate with high stereoselectivity
Reduction to methanol derivative Sodium borohydride or LiAlH4 Mild temperature, inert atmosphere Hydroxymethyl pyrrolidine obtained
Piperidin-4-yl substitution Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst + formic acid 90–95°C, ambient pressure 1-Methylpiperidine-4-carboxylic acid intermediate
Purification Methylene chloride, sodium sulfate, petroleum ether-ethyl acetate Room temp, vacuum evaporation Pure crystalline product

Research Findings and Analysis

  • The use of chiral catalysts such as diphenylprolinol derivatives is critical for achieving the desired stereochemistry in the pyrrolidine ring, which is essential for biological activity in related compounds.

  • Transfer hydrogenation using formaldehyde and palladium catalysts provides a mild and efficient method for modifying piperidine derivatives, avoiding harsher hydrogenation conditions and enabling selective functionalization.

  • Reduction steps employing sodium borohydride or lithium aluminum hydride are standard and effective for converting carbonyl precursors to hydroxymethyl groups, with good yields and purity.

  • Crystallization from solvent mixtures ensures the isolation of the compound in a pure, stable form suitable for further applications or pharmaceutical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
(4,4-Dimethyl-1-(piperidin-4-yl)pyrrolidin-3-yl)methanol

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